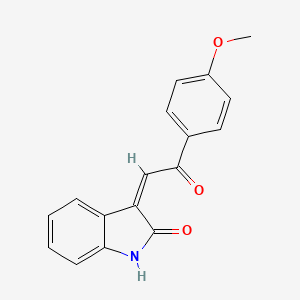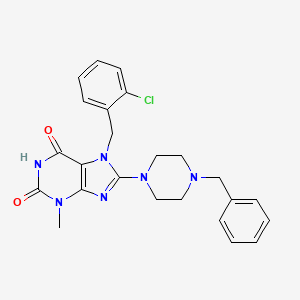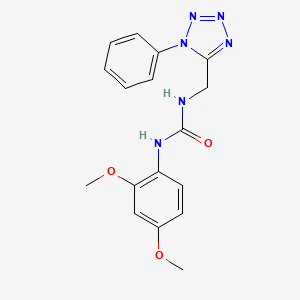
1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as DPTU, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPTU belongs to the class of urea derivatives and has been shown to possess potent biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been shown to possess a wide range of biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, 1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been reported to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is its high purity and stability, which makes it suitable for use in various in vitro and in vivo experiments. 1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has also been shown to possess low toxicity, making it a safe candidate for further studies. However, one of the limitations of 1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea. One potential area of research is the development of 1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea-based drug formulations for the treatment of cancer and inflammation. Another area of research is the investigation of the neuroprotective effects of 1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea in animal models of neurodegenerative diseases. Additionally, the mechanism of action of 1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea involves the reaction between 2,4-dimethoxybenzoyl isocyanate and 1-phenyl-1H-tetrazole-5-amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a reducing agent to yield the final product. The synthesis of 1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been optimized to achieve high yields and purity, making it a suitable candidate for further studies.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. 1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has also been reported to possess neuroprotective effects and has been proposed as a potential treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-25-13-8-9-14(15(10-13)26-2)19-17(24)18-11-16-20-21-22-23(16)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLMTFFKIREFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2786074.png)
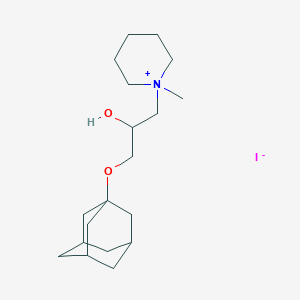

![N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2786077.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2786078.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2786079.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole](/img/structure/B2786084.png)
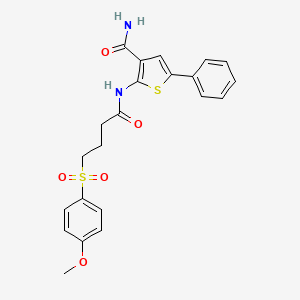
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2786087.png)
![Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate](/img/structure/B2786089.png)
